3-Nitro-4-(piperidin-1-yl)aniline
Overview
Description
3-Nitro-4-(piperidin-1-yl)aniline is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound features a nitro group (-NO2) and a piperidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(piperidin-1-yl)aniline typically involves the nitration of 4-(piperidin-1-yl)aniline. One common method includes the following steps:
Purification: The reaction mixture is then neutralized, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent, and mild heating.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
3-Nitro-4-(piperidin-1-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitro-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-4-(piperidin-1-yl)aniline: The reduced form of 3-Nitro-4-(piperidin-1-yl)aniline, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-nitro-4-piperidin-1-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLKSWWADWGIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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